

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Leelamine Derivatives

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Compound of Interest

Compound Name: *Leelamine hydrochloride*

Cat. No.: *B13390764*

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Introduction

Leelamine, a diterpene amine derived from the bark of pine trees, has garnered significant interest as a potential anti-cancer agent.^{[1][2]} Its primary mechanism of action involves the disruption of intracellular cholesterol transport, a critical process for the survival and proliferation of cancer cells.^{[2][3][4]} Leelamine's weakly basic and lipophilic nature allows it to accumulate in acidic organelles, particularly lysosomes, a property known as lysosomotropism.^{[1][2][5][4]} This accumulation within lysosomes interferes with the function of proteins like Niemann-Pick type C1 (NPC1), which is essential for the egress of cholesterol from lysosomes.^{[3][6][7][8]} The resulting sequestration of cholesterol disrupts key signaling pathways crucial for cancer cell survival, including the PI3K/Akt, MAPK, and STAT3 pathways, ultimately leading to caspase-independent cell death.^{[1][5][9][10]}

These application notes provide a comprehensive guide for the synthesis and evaluation of Leelamine derivatives to explore their structure-activity relationships (SAR). The provided protocols and data will aid researchers in the development of novel and more potent anti-cancer therapeutics based on the Leelamine scaffold.

Data Presentation: Structure-Activity Relationship of Leelamine Derivatives

The following table summarizes the in vitro anti-cancer activity of Leelamine and some of its synthesized derivatives against human melanoma cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The data highlights the importance of the amino group for the compound's activity.

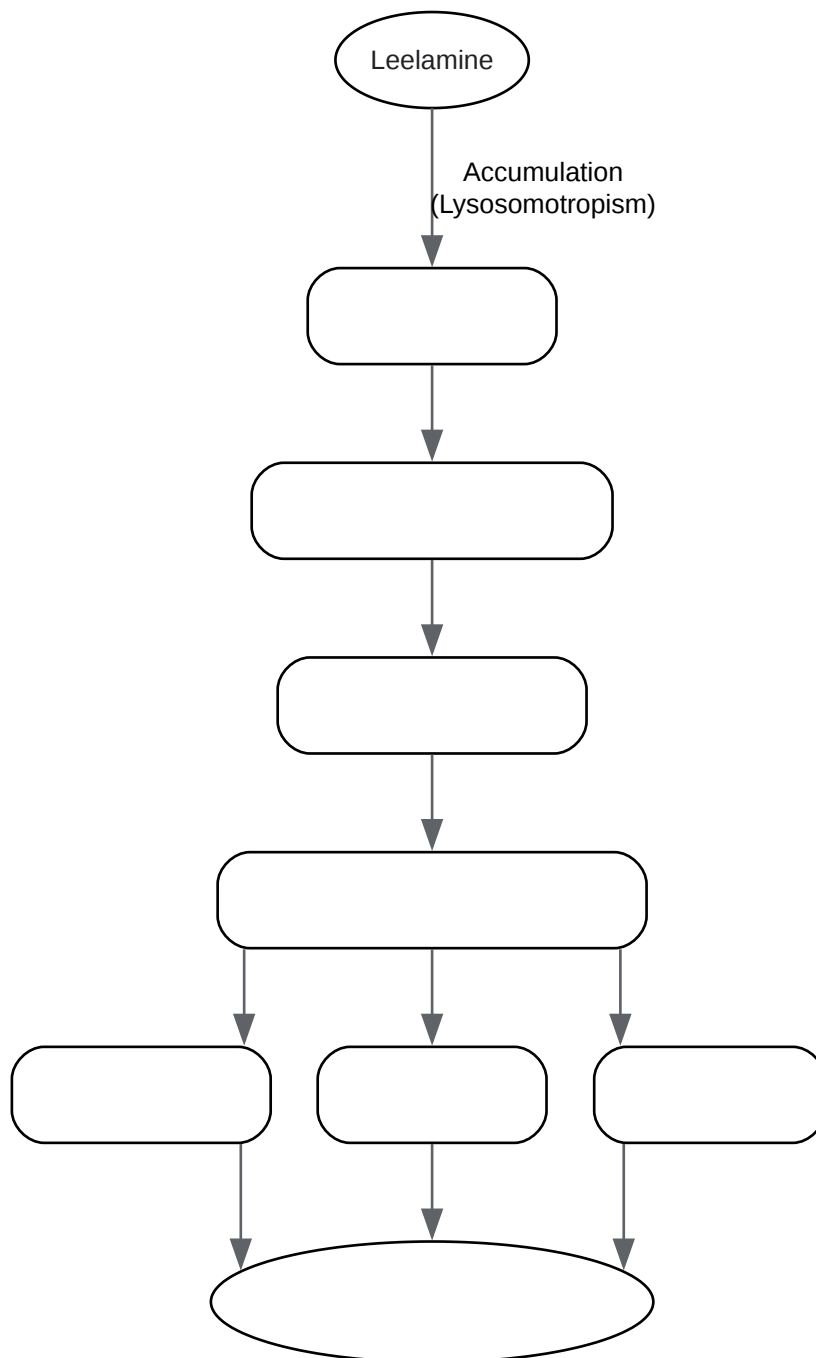
Compound	Modification	UACC 903 IC50 (μM)	1205 Lu IC50 (μM)	Reference
Leelamine	Parent Compound	~2.0	~2.0	[3] [10]
5a	Amino group replaced with a trifluoro acetyl group	1.2	2.0	[3]
5b	Amino group replaced with a tribromo acetyl group	1.0	1.8	[3]
Abietic Acid	Structurally similar compound lacking the amino group	Inactive	Inactive	[3]

Signaling Pathways and Experimental Workflow

Leelamine's Mechanism of Action

Leelamine's anti-cancer activity stems from its ability to disrupt cholesterol homeostasis, which in turn affects multiple downstream signaling pathways critical for cancer cell survival and proliferation.

Leelamine's Mechanism of Action



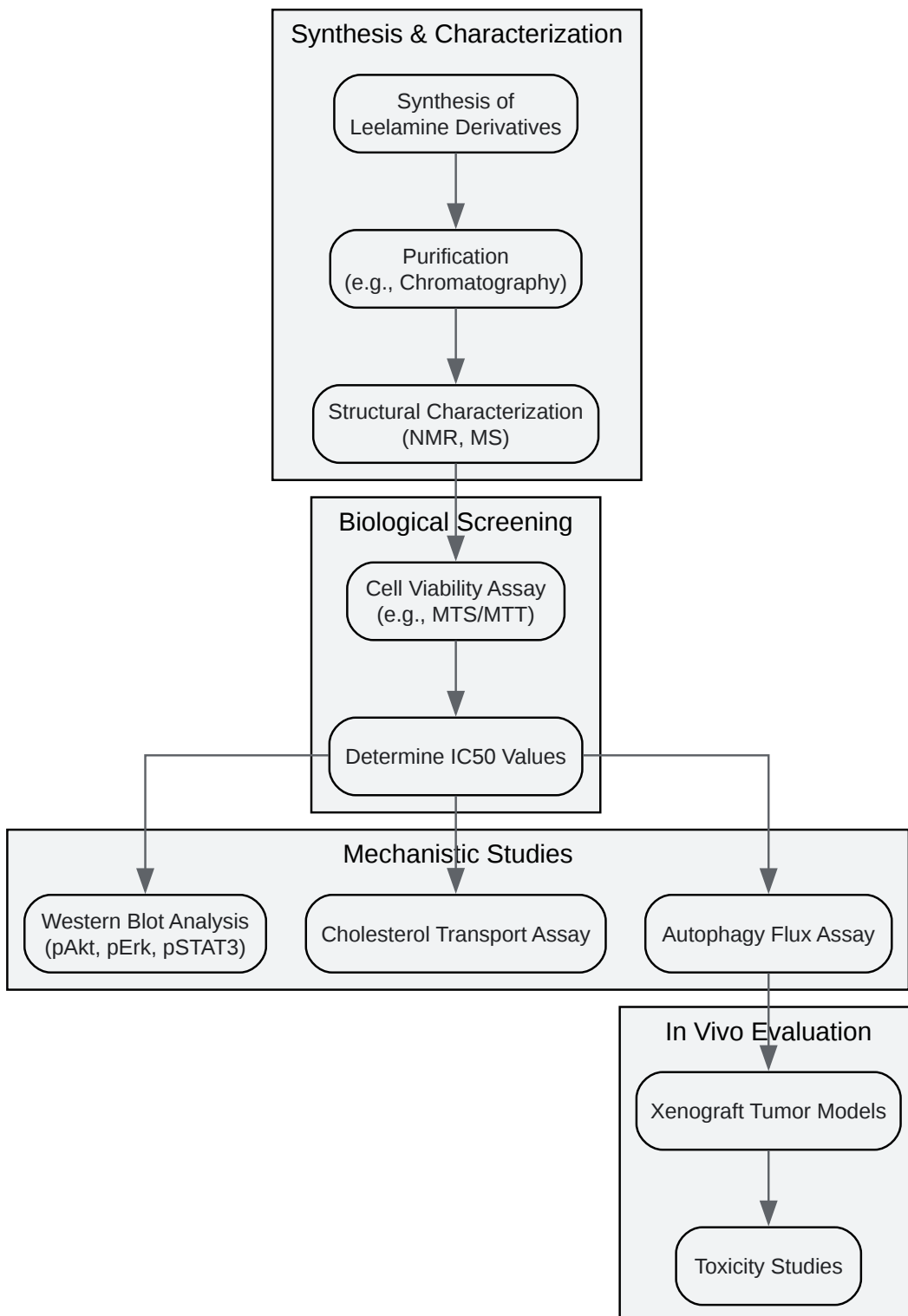
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Caption: Leelamine accumulates in lysosomes, inhibiting cholesterol transport and leading to the disruption of key oncogenic signaling pathways.

Experimental Workflow for SAR Studies

A systematic approach is crucial for the successful execution of structure-activity relationship studies of Leelamine derivatives. The following workflow outlines the key steps from synthesis to in-depth biological evaluation.

Experimental Workflow for Leelamine Derivative SAR Studies

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Caption: A typical workflow for the synthesis and evaluation of Leelamine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Leelamine Derivatives (Amidation of the Amine Group)

This protocol describes a general method for the amidation of the primary amine group of Leelamine, a common strategy for generating derivatives for SAR studies.^[3]

Materials:

- Leelamine
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Acylating agent (e.g., Trifluoroacetic anhydride, Tribromoacetyl chloride)
- Base (e.g., Triethylamine, Pyridine)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

- Dissolve Leelamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the base to the reaction mixture and stir.
- Cool the reaction mixture in an ice bath.
- Slowly add the acylating agent to the stirred solution.
- Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., Dichloromethane, Ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system.
- Characterize the purified derivative by NMR and mass spectrometry.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol is used to determine the cytotoxic effects of Leelamine derivatives on cancer cell lines.[\[11\]](#)[\[12\]](#)

Materials:

- Human cancer cell lines (e.g., UACC 903, 1205 Lu)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well plates
- Leelamine derivatives dissolved in DMSO
- MTS or MTT reagent
- Solubilization solution (for MTT)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

- Prepare serial dilutions of the Leelamine derivatives in culture medium.
- Remove the overnight culture medium and replace it with the medium containing different concentrations of the derivatives. Include a vehicle control (DMSO).
- Incubate the plates for 24 to 72 hours.
- Add MTS or MTT reagent to each well and incubate for 2-4 hours.
- If using MTT, add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of Leelamine derivatives on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 signaling pathways.[\[5\]](#)[\[10\]](#)[\[12\]](#)

Materials:

- Leelamine derivative-treated cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-pAkt, anti-Akt, anti-pErk, anti-Erk, anti-pSTAT3, anti-STAT3)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the treated cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Cholesterol Accumulation Assay

This protocol is used to visualize and quantify the effect of Leelamine derivatives on intracellular cholesterol accumulation, a key indicator of their mechanism of action.[\[5\]](#)

Materials:

- Cancer cells cultured on coverslips or in appropriate imaging plates
- Leelamine derivatives

- Filipin III, a fluorescent dye that binds to free cholesterol
- Paraformaldehyde (PFA) for cell fixation
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

Procedure:

- Treat the cells with Leelamine derivatives for the desired time.
- Wash the cells with PBS and fix with PFA.
- Wash the fixed cells with PBS.
- Stain the cells with Filipin III solution in the dark.
- Wash the cells with PBS to remove excess stain.
- Mount the coverslips onto microscope slides or directly image the plates using a fluorescence microscope.
- Capture images and quantify the fluorescence intensity to assess the level of cholesterol accumulation.

Protocol 5: Electron Microscopy for Ultrastructural Analysis

Electron microscopy can be used to visualize the morphological changes induced by Leelamine treatment, such as the accumulation of autophagosomes and the formation of membrane whorls.^{[5][4][13]}

Materials:

- Leelamine-treated and control cells
- Primary fixative (e.g., 2.5% glutaraldehyde)

- Secondary fixative (e.g., 1% osmium tetroxide)
- Dehydration series (graded ethanol)
- Embedding resin (e.g., Epon)
- Uranyl acetate and lead citrate for staining
- Transmission Electron Microscope (TEM)

Procedure:

- Harvest and fix the treated and control cells with the primary fixative.
- Post-fix the cells with the secondary fixative.
- Dehydrate the cells through a graded series of ethanol.
- Infiltrate and embed the cells in resin.
- Cut ultrathin sections and mount them on copper grids.
- Stain the sections with uranyl acetate and lead citrate.
- Examine the sections using a Transmission Electron Microscope to observe ultrastructural changes.

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